molecular formula C12H10F3NO2 B13166998 Ethyl5-(trifluoromethyl)-1H-indole-3-carboxylate

Ethyl5-(trifluoromethyl)-1H-indole-3-carboxylate

Cat. No.: B13166998
M. Wt: 257.21 g/mol
InChI Key: UBXBNCBYIDZOPH-UHFFFAOYSA-N
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Description

Ethyl 5-(trifluoromethyl)-1H-indole-3-carboxylate is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely found in nature and have significant biological activities. The trifluoromethyl group in this compound enhances its chemical stability, lipophilicity, and biological activity, making it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(trifluoromethyl)-1H-indole-3-carboxylate typically involves the trifluoromethylation of indole derivatives. One efficient method is the metal-free oxidative trifluoromethylation using sodium trifluoromethanesulfinate (CF₃SO₂Na) under mild conditions . This method selectively introduces the trifluoromethyl group to the indole ring, yielding the desired product in good yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar trifluoromethylation techniques. The use of environmentally friendly and cost-effective reagents like CF₃SO₂Na is preferred to ensure scalability and sustainability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(trifluoromethyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction can produce various reduced indole derivatives.

Scientific Research Applications

Ethyl 5-(trifluoromethyl)-1H-indole-3-carboxylate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s biological activity makes it useful in studying biochemical pathways and interactions.

    Medicine: Its potential therapeutic properties are explored in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of agrochemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of Ethyl 5-(trifluoromethyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

  • Ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate
  • Methyl 5-(trifluoromethyl)-1H-indole-3-carboxylate
  • Ethyl 5-(trifluoromethyl)-2H-indole-3-carboxylate

Uniqueness: Ethyl 5-(trifluoromethyl)-1H-indole-3-carboxylate is unique due to its specific trifluoromethylation pattern, which imparts distinct chemical and biological properties. Its enhanced stability and lipophilicity make it a valuable compound for various applications compared to its analogs .

Properties

Molecular Formula

C12H10F3NO2

Molecular Weight

257.21 g/mol

IUPAC Name

ethyl 5-(trifluoromethyl)-1H-indole-3-carboxylate

InChI

InChI=1S/C12H10F3NO2/c1-2-18-11(17)9-6-16-10-4-3-7(5-8(9)10)12(13,14)15/h3-6,16H,2H2,1H3

InChI Key

UBXBNCBYIDZOPH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C1C=C(C=C2)C(F)(F)F

Origin of Product

United States

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